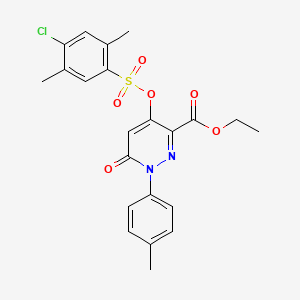

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonate ester moiety at position 4 and a p-tolyl (methyl-substituted phenyl) group at position 1.

Properties

IUPAC Name |

ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O6S/c1-5-30-22(27)21-18(12-20(26)25(24-21)16-8-6-13(2)7-9-16)31-32(28,29)19-11-14(3)17(23)10-15(19)4/h6-12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJRYNKKZOMGAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 480.9 g/mol. It belongs to the class of dihydropyridazines, which are known for their diverse biological activities. The structural characteristics include a sulfonamide group that may enhance its interaction with biological targets through hydrogen bonding or ionic interactions.

1. Pharmacological Effects

Research indicates that compounds with similar structures to this compound exhibit various pharmacological effects:

- Anti-inflammatory Activity : Dihydropyridazines have been reported to possess anti-inflammatory properties, potentially making this compound useful in treating inflammatory conditions.

- Analgesic Properties : The compound may also exhibit analgesic effects, which could be beneficial in pain management therapies.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the sulfonamide moiety plays a crucial role in its biological interactions. Similar compounds have shown activity against various enzymes and receptors, indicating that this compound may target specific biological pathways.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds. For instance:

These findings suggest that compounds within the same class as this compound may possess similar therapeutic potentials.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to ensure high yields and purity. The structure activity relationship indicates that modifications to the sulfonamide group and the aromatic rings can significantly influence the biological activity.

Scientific Research Applications

The compound exhibits several noteworthy biological activities:

- Enzymatic Inhibition : It has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine synthesis pathway. This inhibition can lead to reduced proliferation of rapidly dividing cells, positioning it as a candidate for anti-cancer therapies.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses significant antimicrobial activity against various pathogens. Its minimum inhibitory concentration (MIC) values indicate effectiveness against bacteria, making it a potential candidate for treating infections.

In Vitro Studies

In vitro studies have demonstrated that Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways and inhibition of cell cycle progression. This suggests its potential application in developing new cancer therapies aimed at specific tumor types .

Case Study: Anti-Cancer Efficacy

A detailed study evaluated the compound's efficacy against several cancer cell lines, including breast and colon cancer. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates. The study concluded that this compound could be further developed into a therapeutic agent for cancer treatment.

Efficacy Against Bacterial Strains

Research evaluating the antimicrobial efficacy of structurally similar compounds has shown promising results. For instance, derivatives with similar structures exhibited MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains, indicating strong antibacterial potential .

Case Study: Antimicrobial Activity

A specific study focused on the compound's activity against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound significantly inhibited bacterial growth at low concentrations, suggesting its utility in developing new antibiotics or adjunct therapies for bacterial infections.

Safety Profile and Toxicity

While the biological activities are promising, comprehensive toxicity studies are essential to evaluate the safety profile of this compound. Initial assessments indicate a need for further investigation into potential adverse effects associated with its use in therapeutic settings .

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonyloxy (-OSO₂-) and ester (-COOEt) groups are susceptible to hydrolysis under acidic or basic conditions:

-

Sulfonate Hydrolysis :

-

Reagents : Aqueous HCl (acidic) or NaOH (basic) at elevated temperatures (70–90°C).

-

Products : Formation of a hydroxyl group at the 4-position of the pyridazine ring and release of 4-chloro-2,5-dimethylbenzenesulfonic acid .

-

Mechanism : Nucleophilic substitution (S<sub>N</sub>2) at the sulfonate group, facilitated by its role as a leaving group .

-

-

Ester Hydrolysis :

Reduction Reactions

The pyridazine ring and ester group can undergo selective reduction:

-

Pyridazine Ring Reduction :

-

Ester Reduction :

-

Reagents : LiAlH<sub>4</sub> in anhydrous THF.

-

Products : Conversion of the ethyl ester to a primary alcohol (-CH<sub>2</sub>OH).

-

Substitution Reactions

The sulfonyloxy group participates in nucleophilic substitutions:

-

Nucleophilic Displacement :

-

Reagents : Amines (e.g., NH<sub>3</sub>, alkylamines) or thiols in polar aprotic solvents (DMF, DMSO).

-

Products : Replacement of the sulfonyloxy group with -NH<sub>2</sub>, -NHR, or -SR substituents .

-

Conditions : Typically requires catalytic bases like K<sub>2</sub>CO<sub>3</sub> or Et<sub>3</sub>N .

-

Oxidation Reactions

The pyridazine ring and methyl groups on the aromatic substituents are oxidation targets:

-

Pyridazine Ring Oxidation :

-

Reagents : KMnO<sub>4</sub> or CrO<sub>3</sub> in acidic media.

-

Products : Cleavage of the pyridazine ring to form dicarboxylic acid derivatives.

-

-

Methyl Group Oxidation :

Cyclization and Rearrangement

Under photochemical or thermal conditions, the compound undergoes cyclization:

-

Photo-Induced Cyclization :

Comparative Reaction Table

Mechanistic Insights

-

Radical Pathways : Quenching experiments with TEMPO or BHT confirm radical intermediates in photo-induced reactions .

-

Electrophilic Aromatic Substitution : The p-tolyl group directs electrophilic attacks (e.g., nitration) to para positions .

Stability and Side Reactions

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated based on substituent contributions.

Structural and Functional Differences

Position 1 Substituents :

- The target compound features a p-tolyl group , which is less electron-withdrawing compared to the 3,5-dichlorophenyl group in and the 3-(trifluoromethyl)phenyl group in . The methyl group in p-tolyl enhances steric hindrance but may improve metabolic stability compared to halogenated analogs.

- The 3,5-dichlorophenyl substituent in increases molecular weight and lipophilicity (XLogP3 ~3.1) due to chlorine’s hydrophobicity.

- The 3-(trifluoromethyl)phenyl group in introduces strong electron-withdrawing effects and significantly higher lipophilicity (XLogP3 3.4), likely enhancing membrane permeability .

Position 4 Substituents: The sulfonyloxy group in the target compound is unique among the analogs. The chlorine in and trifluoromethyl group in at position 4 contribute to distinct electronic profiles. The trifluoromethyl group in enhances metabolic resistance and lipophilicity, whereas chlorine in offers moderate electronegativity.

Physicochemical Properties :

- The target compound likely has intermediate lipophilicity (estimated XLogP3 ~2.5) due to the balance between the polar sulfonyloxy group and hydrophobic aromatic rings.

- Compound exhibits the highest XLogP3 (3.4), attributed to its dual trifluoromethyl groups, which are strongly lipophilic .

Q & A

Q. What are the key steps in synthesizing Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis involves multi-step reactions, typically starting with functionalization of the dihydropyridazine core. Key steps include:

- Sulfonylation : Introducing the (4-chloro-2,5-dimethylphenyl)sulfonyl group via sulfonic acid derivatives under controlled pH and temperature (40–60°C) .

- Esterification : Coupling the carboxylate group using ethyl esters, often requiring catalysts like DMAP or DCC .

- Oxidation : Stabilizing the 6-oxo group using hydrogen peroxide or other oxidizing agents . Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid side reactions.

Q. Which analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is required:

Q. What purification methods yield high-priority material for biological testing?

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves intermediates .

- Recrystallization : Ethanol/water mixtures optimize crystal formation for the final product .

- HPLC Prep : Used for isolating enantiomers if chiral centers are present .

Q. What preliminary biological activities are associated with this compound?

Dihydropyridazine derivatives are screened for:

- Anticancer Activity : MTT assays against HeLa or MCF-7 cells (IC₅₀ ~10–50 µM) .

- Anti-inflammatory Effects : COX-2 inhibition assays, with comparative data against celecoxib .

- Enzyme Inhibition : Targets like PDE4 or kinases, validated via fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield (>70%)?

- DoE (Design of Experiments) : Vary temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 5–20 mol% Pd(OAc)₂) to identify optimal parameters .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .

Q. What structure-activity relationships (SAR) govern biological potency in related derivatives?

Q. How to resolve contradictions in reported bioactivity data across similar compounds?

- Meta-Analysis : Compare datasets using standardized assays (e.g., uniform cell lines, IC₅₀ normalization) .

- Proteomic Profiling : Identify off-target interactions that may explain variability .

- Molecular Dynamics Simulations : Assess binding pocket flexibility affecting ligand efficacy .

Q. What computational strategies predict target interactions for this compound?

- Docking Studies : Use AutoDock Vina with crystal structures of PDE4 or COX-2 to prioritize targets .

- QSAR Models : Train on dihydropyridazine datasets to correlate substituents with activity .

- ADMET Prediction : SwissADME evaluates bioavailability and toxicity risks .

Q. What methodologies elucidate metabolic pathways and degradation products?

- In Vitro Microsomal Assays : Rat liver microsomes + LC-MS/MS identify phase I metabolites (e.g., ester hydrolysis) .

- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) or plasma to track degradation .

- Isotope Labeling : ¹⁴C-labeled analogs trace metabolic fate in vivo .

Q. How to assess physicochemical stability under varying storage conditions?

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .

- TGA/DSC Analysis : Determine melting points and thermal decomposition profiles .

- Long-Term Stability : Monitor purity via HPLC at 0, 3, 6, and 12 months under refrigerated (4°C) and ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.